

Cross-reactivity of EKI-785 with other receptor tyrosine kinases

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EKI-785: A Potent EGFR Inhibitor with High Selectivity

For Immediate Release

EKI-785, also known as CL-387,785, is a highly potent and specific irreversible inhibitor of the Epidermal Growth factor Receptor (EGFR), a key player in numerous cancers. With a half-maximal inhibitory concentration (IC50) in the picomolar range, EKI-785 stands out for its remarkable affinity and selective action against its primary target. This guide provides a comparative analysis of EKI-785's cross-reactivity profile against other receptor tyrosine kinases (RTKs), supported by available experimental data, to aid researchers and drug development professionals in their evaluation of this compound.

High Potency Against EGFR

Biochemical assays have consistently demonstrated the exceptional potency of EKI-785 against EGFR. Studies have reported an IC50 value of approximately 370 pM, indicating a very strong and specific interaction with the EGFR kinase domain.[1][2][3][4][5] This irreversible inhibitor covalently binds to a specific cysteine residue within the ATP-binding site of EGFR, leading to a sustained blockade of its signaling activity.

Cross-Reactivity Profile



While EKI-785 is renowned for its selectivity for EGFR, understanding its potential interactions with other kinases is crucial for a comprehensive assessment of its biological activity and potential off-target effects.

Activity Against the ErbB Family

EKI-785 has been observed to inhibit cell proliferation in cell lines that overexpress c-erbB-2 (HER2), another member of the ErbB family of receptor tyrosine kinases.[4] This suggests a degree of cross-reactivity with HER2. However, detailed quantitative biochemical data, such as a specific IC50 value for HER2, is not consistently reported in publicly available literature, making a direct potency comparison challenging. Further investigation is warranted to fully characterize the inhibitory profile of EKI-785 against other members of the ErbB family, including HER3 and HER4.

Broader Kinase Selectivity

Information regarding the broader cross-reactivity of EKI-785 across the human kinome is limited in publicly accessible databases and literature. While some early reports suggested a high degree of selectivity with no significant activity against other tested receptor and intracellular tyrosine kinases, comprehensive kinome scan data with quantitative inhibition values for a wide panel of kinases is not readily available.

To provide a clear comparison, the following table summarizes the available quantitative data on EKI-785's inhibitory activity. The lack of data for other RTKs highlights an area where further research is needed for a complete understanding of EKI-785's selectivity.

Kinase Target	IC50 (pM)	Comments
EGFR	370	Primary Target. High Potency. [1][2][3][4][5]
c-erbB-2 (HER2)	Data Not Available	Inhibits proliferation of overexpressing cell lines, suggesting activity.[4]
Other RTKs	Data Not Available	



Experimental Methodologies

The determination of EKI-785's inhibitory activity against EGFR is typically performed using a radiometric kinase assay. The following is a detailed protocol representative of such an assay.

Radiometric EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of EKI-785 against EGFR.

Materials:

- Recombinant human EGFR kinase domain
- EKI-785 (CL-387,785)
- ATP (Adenosine Triphosphate), [y-32P]ATP
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)
- 96-well filter plates
- Phosphoric acid (for washing)
- Scintillation counter

Procedure:

- Compound Preparation: Prepare a serial dilution of EKI-785 in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
- Reaction Setup: In each well of a 96-well plate, add the assay buffer, the substrate peptide, and the diluted EKI-785 or vehicle control (DMSO).
- Enzyme Addition: Add the recombinant EGFR kinase to each well to initiate the preincubation. Incubate for a specified time (e.g., 10 minutes) at room temperature to allow the

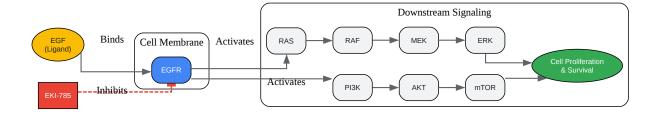


inhibitor to bind to the enzyme.

- Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of cold ATP and [y-32P]ATP to each well.
- Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
- Reaction Termination and Washing: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [y-32P]ATP.
- Signal Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- Data Analysis: The amount of incorporated ³²P is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the EKI-785 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the EGFR Signaling Pathway and Assay Workflow

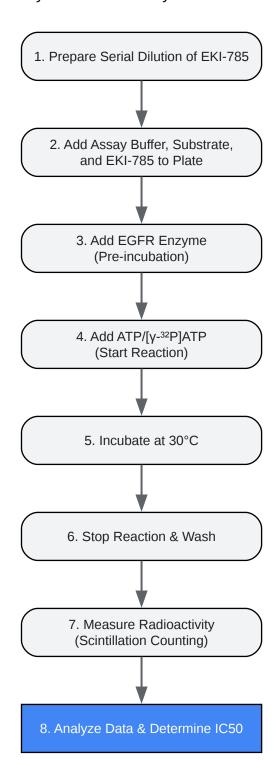
To further illustrate the context of EKI-785's action and the experimental procedure, the following diagrams are provided.



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Caption: EGFR signaling pathway and the inhibitory action of EKI-785.



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Caption: Workflow for a radiometric kinase inhibition assay.



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